molecular formula C21H25N5 B11233572 4-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

4-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

Cat. No.: B11233572
M. Wt: 347.5 g/mol
InChI Key: GXCWESUVIJEBQH-UHFFFAOYSA-N
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Description

4-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or electrophiles like alkyl halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE involves its interaction with specific molecular targets and pathways. The tetrazole ring and aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylphenyl-N-(1-methylcyclohexyl)aniline: A structurally related compound with similar chemical properties.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a similar aniline moiety but different substituents.

Uniqueness

4-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is unique due to its combination of a tetrazole ring, cyclohexyl group, and aniline moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

IUPAC Name

4-methyl-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline

InChI

InChI=1S/C21H25N5/c1-16-10-12-18(13-11-16)22-21(14-6-3-7-15-21)20-23-24-25-26(20)19-9-5-4-8-17(19)2/h4-5,8-13,22H,3,6-7,14-15H2,1-2H3

InChI Key

GXCWESUVIJEBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC=CC=C4C

Origin of Product

United States

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